2-[(2,6-dichlorobenzyl)thio]-N-(3,4-difluorophenyl)acetamide
Overview
Description
2-[(2,6-dichlorobenzyl)thio]-N-(3,4-difluorophenyl)acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as DCTA or BAY 73-6691 and is a selective inhibitor of the soluble guanylate cyclase enzyme.
Mechanism of Action
DCTA is a selective inhibitor of the soluble guanylate cyclase enzyme. This enzyme is responsible for the production of cyclic guanosine monophosphate (cGMP), which is a signaling molecule that regulates smooth muscle relaxation and blood vessel dilation. By inhibiting this enzyme, DCTA can increase the levels of cGMP, leading to vasodilation and reduced blood pressure.
Biochemical and Physiological Effects
DCTA has been shown to have several biochemical and physiological effects. It can reduce blood pressure by dilating blood vessels, which can improve blood flow and oxygen delivery to tissues. DCTA has also been shown to reduce inflammation in the lungs and other tissues, which may be beneficial in the treatment of inflammatory diseases. Additionally, DCTA has been shown to improve cardiac function in animal models of heart failure.
Advantages and Limitations for Lab Experiments
One advantage of using DCTA in scientific research is its selectivity for the soluble guanylate cyclase enzyme. This allows researchers to study the effects of cGMP signaling specifically, without affecting other signaling pathways. However, one limitation of using DCTA is its potential toxicity at high doses. Careful dosing and monitoring are necessary to ensure the safety of animal models used in experiments.
Future Directions
There are several future directions for research on DCTA. One area of interest is the potential use of DCTA in the treatment of pulmonary hypertension and heart failure in humans. Additionally, further studies are needed to fully understand the biochemical and physiological effects of DCTA, including its effects on other signaling pathways. Finally, researchers may investigate the potential use of DCTA in combination with other drugs for enhanced therapeutic effects.
Conclusion
In conclusion, 2-[(2,6-dichlorobenzyl)thio]-N-(3,4-difluorophenyl)acetamide is a chemical compound with potential therapeutic applications. Its selectivity for the soluble guanylate cyclase enzyme makes it a valuable tool for studying cGMP signaling pathways. Further research is needed to fully understand the biochemical and physiological effects of DCTA and its potential use in the treatment of human diseases.
Scientific Research Applications
DCTA has been studied extensively for its potential therapeutic applications. It has been found to have vasodilatory effects and can reduce blood pressure in animal models. DCTA has also been shown to have anti-inflammatory properties and can reduce inflammation in the lungs. Additionally, DCTA has been studied for its potential use in the treatment of pulmonary hypertension and heart failure.
properties
IUPAC Name |
2-[(2,6-dichlorophenyl)methylsulfanyl]-N-(3,4-difluorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2F2NOS/c16-11-2-1-3-12(17)10(11)7-22-8-15(21)20-9-4-5-13(18)14(19)6-9/h1-6H,7-8H2,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFPSBPCQOHMPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CSCC(=O)NC2=CC(=C(C=C2)F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2F2NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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